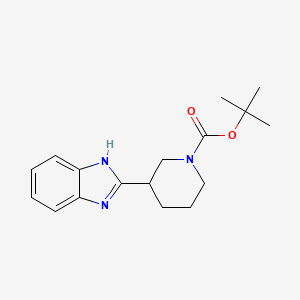

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate piperidine derivative with a suitable benzoimidazole derivative. However, without specific literature sources or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

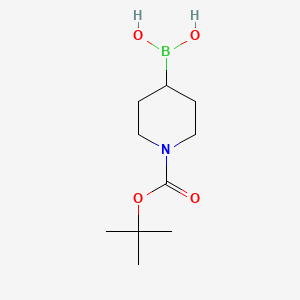

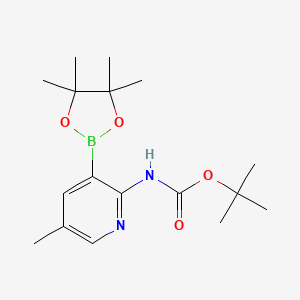

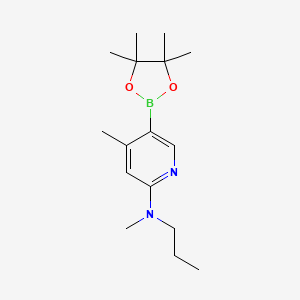

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the benzoimidazole ring, and the Boc protective group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactivity of this compound. However, the presence of the Boc group suggests that it could be deprotected under acidic conditions to reveal the free amine.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the Boc group might increase the overall hydrophobicity of the compound.科学的研究の応用

Broad Spectrum Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for their antibacterial activities, demonstrating low micromolar minimal inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, suggesting a new class of potential antibacterial agents (Yun He et al., 2003).

Inhibitors of Histone Deacetylases

N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and related compounds were designed, synthesized, and found to be nanomolar inhibitors of human histone deacetylases, suggesting their potential in modulating gene expression and therapeutic applications (J. Bressi et al., 2010).

Antitumor Agents

2-(Benzimidazol-2-yl)quinoxalines with various substituents showed promising activity against a wide range of cancer lines, indicating their potential as novel antitumor agents. The mechanism of action includes cell cycle arrest, inhibition of DNA synthesis, and induction of mitochondrial apoptosis (V. Mamedov et al., 2022).

H₁-Antihistamines for Insomnia

The optimization of 2-(piperidin-3-yl)-1H-benzimidazoles led to the identification of compounds with improved selectivity and central nervous system (CNS) profiles, indicating their potential as sedative hypnotics for treating insomnia (S. Ravula et al., 2012).

Cross-Coupling Reactions

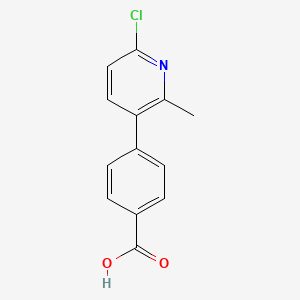

2-Pyridin-2-yl-1H-benzoimidazole was identified as an efficient ligand for copper-catalyzed formation of vinyl C-N and C-O bonds, highlighting its utility in facilitating cross-coupling reactions in organic synthesis (M. S. Kabir et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard laboratory safety procedures should be followed when handling this compound.

将来の方向性

Future research could involve studying the biological activity of this compound, optimizing its synthesis, or modifying its structure to improve its properties.

特性

IUPAC Name |

tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXCURWALTMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682159 |

Source

|

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole | |

CAS RN |

1229000-10-5 |

Source

|

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)